DEEP RED

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of DEEP RED typically involves a multi-step process. The key steps include:

Diazotization: The starting material, 4-methyl-2-nitroaniline, undergoes diazotization using sodium nitrite (NaNO2) and hydrochloric acid (HCl) to form the diazonium salt.

Coupling Reaction: The diazonium salt is then coupled with 3-hydroxy-2-naphthoic acid in an alkaline medium to form the azo compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

DEEP RED undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction of the azo group can be achieved using reducing agents such as sodium dithionite (Na2S2O4) or hydrogen gas (H2) in the presence of a catalyst.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or neutral medium.

Reduction: Na2S2O4 in aqueous medium or H2 with a palladium catalyst.

Substitution: Concentrated sulfuric acid (H2SO4) for sulfonation, nitric acid (HNO3) for nitration, and halogens (Cl2, Br2) for halogenation.

Major Products Formed

Oxidation: Formation of carboxylic acids or quinones.

Reduction: Formation of amines or hydrazines.

Substitution: Formation of nitro, sulfo, or halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

Clinical Applications

Vision Improvement through Deep Red Light

Recent studies have demonstrated that exposure to this compound light, specifically at a wavelength of 670 nm, can significantly improve visual acuity in individuals experiencing naturally declining eyesight. A notable study conducted by researchers at University College London found that just three minutes of exposure to this wavelength once a week resulted in an average improvement of 17% in color vision among participants aged 28 to 72 . The mechanism behind this improvement is linked to the stimulation of mitochondria in retinal cells, which enhances ATP production—essential for cellular energy .

Therapeutic Potential in Medicine

This compound light has also been explored for its therapeutic potential in various medical applications. The wavelengths between 670-690 nm are utilized in laser diodes for biomedical purposes, including tissue healing and pain relief. These wavelengths are particularly effective due to their ability to penetrate biological tissues and stimulate cellular processes .

Agricultural Applications

Enhancement of Plant Growth

This compound light plays a crucial role in plant growth and development. Research indicates that specific wavelengths can enhance photosynthesis and promote flowering in various plant species. For instance, this compound light is often used in controlled environment agriculture to optimize growth conditions and improve crop yields . The application of this compound light can lead to better biomass accumulation and increased fruit quality, making it an essential tool for modern agricultural practices.

Material Science Applications

Photoluminescent Materials

This compound compounds are increasingly used in the development of photoluminescent materials, particularly in the synthesis of polymers with mechanoresponsive properties. Recent research highlighted the use of copper arylamide complexes to create polymers that exhibit reversible changes in photoluminescence intensity when subjected to mechanical stress. These materials show promise for applications in sensors and imaging technologies due to their dynamic photonic responses .

Nanocrystals for Display Technologies

The development of deep-red-emitting nanocrystals has significant implications for display technologies. Quantum dots (QDs) that emit this compound light can be engineered for use in high-quality displays and lighting solutions. Their broad emission bandwidth and long fluorescence lifetimes make them suitable candidates for applications requiring high color purity and stability .

Case Study: Vision Improvement Study

- Objective : To assess the impact of this compound light on color vision.

- Methodology : Participants were exposed to 670 nm this compound light for three minutes weekly.

- Results : Significant improvements were observed, with some participants experiencing up to a 20% increase in color contrast sensitivity lasting up to one week post-exposure.

Case Study: Agricultural Enhancement

- Objective : To evaluate the effects of this compound light on plant growth.

- Methodology : Controlled experiments were conducted using varying light conditions, including this compound wavelengths.

- Results : Enhanced biomass accumulation and improved fruit quality were noted, demonstrating the efficacy of this compound light in agricultural settings.

Wirkmechanismus

The mechanism of action of DEEP RED involves its interaction with molecular targets through its azo group and aromatic rings. The compound can form hydrogen bonds, π-π interactions, and electrostatic interactions with various biomolecules, influencing their function and activity. These interactions can modulate enzymatic activity, alter cell signaling pathways, and affect gene expression .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3-Hydroxy-4-[(2-methyl-5-nitrophenyl)azo]-N-(2-methylphenyl)-2-naphthalenecarboxamide

- 2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methylphenyl)-

Uniqueness

Compared to similar compounds, DEEP RED stands out due to its specific substitution pattern, which imparts unique chemical and physical properties. This compound exhibits distinct absorption spectra, making it valuable in applications requiring specific color properties. Additionally, its unique structure allows for selective interactions with biological targets, enhancing its potential in medicinal chemistry .

Eigenschaften

CAS-Nummer |

3564-22-5 |

|---|---|

Molekularformel |

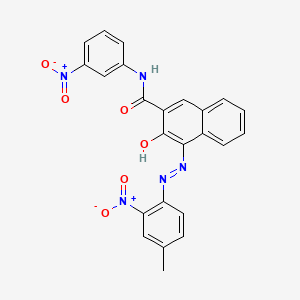

C24H17N5O6 |

Molekulargewicht |

471.4 g/mol |

IUPAC-Name |

3-hydroxy-4-[(4-methyl-2-nitrophenyl)diazenyl]-N-(3-nitrophenyl)naphthalene-2-carboxamide |

InChI |

InChI=1S/C24H17N5O6/c1-14-9-10-20(21(11-14)29(34)35)26-27-22-18-8-3-2-5-15(18)12-19(23(22)30)24(31)25-16-6-4-7-17(13-16)28(32)33/h2-13,30H,1H3,(H,25,31) |

InChI-Schlüssel |

MCSXGCZMEPXKIW-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)NC4=CC(=CC=C4)[N+](=O)[O-])O)[N+](=O)[O-] |

Kanonische SMILES |

CC1=CC(=C(C=C1)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)NC4=CC(=CC=C4)[N+](=O)[O-])O)[N+](=O)[O-] |

Key on ui other cas no. |

3564-22-5 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.